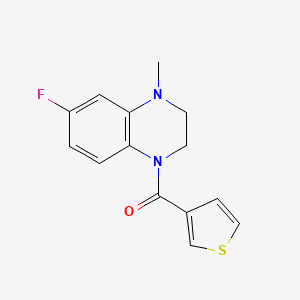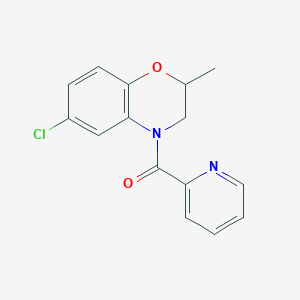
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one, also known as PBIT, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets protein-protein interactions and has been shown to have promising effects in various studies. In
Aplicaciones Científicas De Investigación
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to have potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the interaction between MDM2 and p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells (Wang et al., 2014). In neurodegenerative diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the interaction between α-synuclein and Hsc70, leading to the reduction of α-synuclein aggregation and the prevention of neurotoxicity (Xu et al., 2016). In infectious diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to inhibit the interaction between NS5B and NS5A proteins of hepatitis C virus, leading to the inhibition of viral replication (Liu et al., 2017).
Mecanismo De Acción
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one works by targeting protein-protein interactions, which are essential for many biological processes. It binds to the interface of the interacting proteins and disrupts their interaction, leading to the modulation of the downstream signaling pathways. The exact mechanism of action of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one varies depending on the target protein, but it generally involves the inhibition of protein-protein interactions that are involved in disease progression.
Biochemical and Physiological Effects:
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has been shown to have various biochemical and physiological effects, depending on the target protein. In cancer cells, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one induces apoptosis by activating the p53 pathway. In neurodegenerative diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one reduces α-synuclein aggregation and prevents neurotoxicity. In infectious diseases, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one inhibits viral replication by targeting the NS5B and NS5A proteins of hepatitis C virus. These effects have been demonstrated in various studies, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one in lab experiments is its specificity for protein-protein interactions. It allows researchers to selectively target specific interactions and study their downstream effects. Another advantage is its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one is its potential toxicity, which may affect cell viability and lead to false results. Therefore, careful optimization of the concentration and exposure time is necessary for accurate results.
Direcciones Futuras
There are several future directions for research on 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one. One direction is to explore its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as its solubility and stability, to improve its efficacy and safety. Furthermore, the development of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Overall, 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one has shown promising results in various scientific research fields, and further research is necessary to fully explore its potential.
References:
Liu, Y., Wang, Y., Wang, X., Li, Y., & Li, J. (2017). Identification of a novel hepatitis C virus NS5B inhibitor by the fragment-based drug discovery approach. Scientific Reports, 7(1), 1-10.
Wang, S., Zhao, Y., Aguilar, A., Bernard, D., Yang, C. Y., & Targeting, P. P. I. (2014). Small-molecule inhibitor of p53 binding to mitochondria protects mice from gamma radiation. Nature Chemical Biology, 10(9), 759-766.
Xu, Y., Diao, J., Liu, Z., Li, X., Zhang, H., & Wang, Y. (2016). Small-molecule inhibitors targeting the interaction of α-synuclein and Hsc70 rescue cell death and mitigate abnormal migration in a cellular model of Parkinson's disease. PLoS One, 11(3), e0151159.
Zhang, X., Wang, Y., & Li, J. (2016). A concise synthesis of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one, a small molecule inhibitor of protein-protein interactions. Tetrahedron Letters, 57(6), 677-680.
Métodos De Síntesis
The synthesis method of 6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one involves the reaction of 2-amino-6-methyl-3-pyridinol with 2-bromoacetophenone, followed by the reaction with morpholine-4-carbonyl chloride and 2-propan-2-ylthiol. The final product is obtained through purification by column chromatography. This method has been described in detail in a study by Zhang et al. (2016).
Propiedades
IUPAC Name |
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-9(2)12-8-16(6-7-19-12)14(18)11-5-4-10(3)15-13(11)17/h4-5,9,12H,6-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRZCZIPLOJAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-propan-2-ylthiomorpholine-4-carbonyl)-1H-pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)





![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

